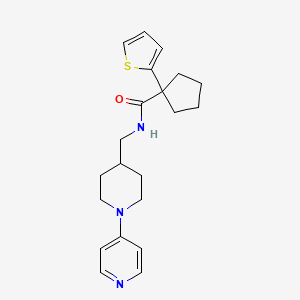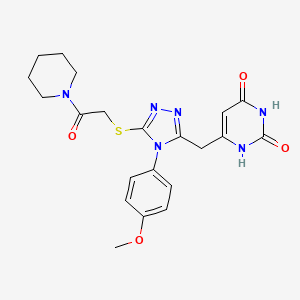![molecular formula C11H8ClN3O4S B2444264 ({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid CAS No. 931374-35-5](/img/structure/B2444264.png)
({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid is a complex organic molecule that features a thiadiazole ring, a chlorophenoxy group, and an oxoacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenoxy group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the oxoacetic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor for manufacturing other chemical products.
Wirkmechanismus
The mechanism by which ({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiadiazole derivatives and chlorophenoxy-containing molecules. Examples include:
- 2-Amino-1,3,4-thiadiazole
- 4-Chlorophenoxyacetic acid
- 5-(4-Chlorophenoxy)-1,3,4-thiadiazole
Uniqueness
What sets ({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4S/c12-6-1-3-7(4-2-6)19-5-8-14-15-11(20-8)13-9(16)10(17)18/h1-4H,5H2,(H,17,18)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJGJACBJLXSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(S2)NC(=O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorobenzyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2444185.png)
![ETHYL 5-METHOXY-3-{[3-METHYL-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}-1H-INDOLE-2-CARBOXYLATE](/img/structure/B2444186.png)

![6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2444190.png)

![4-benzyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2444193.png)

![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one](/img/structure/B2444195.png)
![4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2444197.png)


![5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2444202.png)
![N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2444203.png)
